N-(3-Aminophenyl)acetamide hydrochloride
Overview
Description
“N-(3-Aminophenyl)acetamide hydrochloride” is a chemical compound which is an amino derivative of acetanilide . It is also known as 3’-Aminoacetanilide . This compound is a significant synthetic intermediate in heterocyclic and aromatic synthesis . It has found applications in the pharmaceutical industry and dyes and pigment industry .
Synthesis Analysis
There are several methods available to synthesize 3’-aminoacetanilide . It could be prepared by the reduction of m-nitroacetanilide . Another method involves the conversion of m-chloroacetanilde into m-aminoacetanilide .Molecular Structure Analysis
The molecular formula of “N-(3-Aminophenyl)acetamide hydrochloride” is C8H11ClN2O . The average mass is 186.639 Da and the monoisotopic mass is 186.055984 Da .Physical And Chemical Properties Analysis
“N-(3-Aminophenyl)acetamide hydrochloride” is soluble in water . The exact physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
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General Use
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Use in Dye Manufacturing
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Use in Antioxidant Research
- Application Summary : Some acetamide derivatives, which could potentially include N-(3-Aminophenyl)acetamide hydrochloride, have been studied for their antioxidant activity .
- Application Method : This involves testing the compound’s ability to scavenge free radicals and estimating ROS and NO production in stimulated macrophages .
- Results or Outcomes : The specific outcomes can vary, but the study found that some acetamide derivatives do have antioxidant activity .
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Preparation of Azo Compounds
- Application Summary : N-(3-Aminophenyl)acetamide hydrochloride has been used in the preparation of azo compounds .
- Application Method : The specific method can vary, but it generally involves using the compound in a chemical reaction to produce specific azo compounds .
- Results or Outcomes : The outcome is the production of specific azo compounds, which can then be used in various applications .
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Preparation of Heterocycles
- Application Summary : N-(3-Aminophenyl)acetamide hydrochloride has been used in the preparation of various heterocycles, including pyrrole, imidazole, and thiazole .
- Application Method : The specific method can vary, but it generally involves using the compound in a chemical reaction to produce specific heterocycles .
- Results or Outcomes : The outcome is the production of specific heterocycles, which can then be used in various applications .
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Preparation of Reactive Yellow K-RN and Dispersed Dye
- Application Summary : N-(3-Aminophenyl)acetamide hydrochloride is used to prepare reactive yellow K-RN and dispersed dye .
- Application Method : The specific method can vary, but it generally involves using the compound in a chemical reaction to produce the dyes .
- Results or Outcomes : The outcome is the production of reactive yellow K-RN and dispersed dye, which can then be used in various applications .
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Starting Material for Trametinib
- Application Summary : N-(3-Aminophenyl)acetamide hydrochloride is a starting material for the synthesis of Trametinib .
- Application Method : The specific method can vary, but it generally involves using the compound in a chemical reaction to produce Trametinib .
- Results or Outcomes : The outcome is the production of Trametinib, a medication used to treat cancer .
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Synthesis of Aminoacetanilides
- Application Summary : N-(3-Aminophenyl)acetamide hydrochloride can be used in the synthesis of aminoacetanilides .
- Application Method : The specific method can vary, but it generally involves using the compound in a chemical reaction to produce aminoacetanilides .
- Results or Outcomes : The outcome is the production of aminoacetanilides, which have found applications in pharmaceutical industry and dyes and pigment industry .
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Preparation of Other Heterocycles
- Application Summary : N-(3-Aminophenyl)acetamide hydrochloride has been used in the preparation of other heterocycles .
- Application Method : The specific method can vary, but it generally involves using the compound in a chemical reaction to produce specific heterocycles .
- Results or Outcomes : The outcome is the production of specific heterocycles, which can then be used in various applications .
Safety And Hazards
properties
IUPAC Name |
N-(3-aminophenyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c1-6(11)10-8-4-2-3-7(9)5-8;/h2-5H,9H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALDFXSDXQXFPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
621-35-2 | |
Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90883506 | |
Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N-(3-Aminophenyl)acetamide hydrochloride | |
CAS RN |
59736-00-4, 621-35-2 | |
Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59736-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 621-35-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetamidoanilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.713 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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